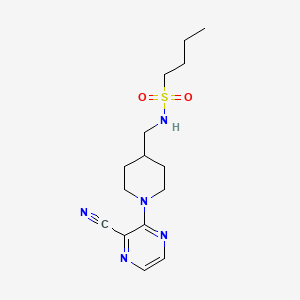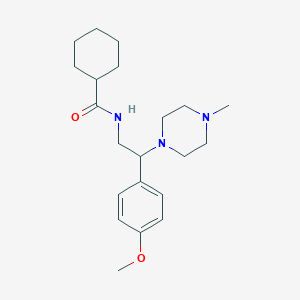![molecular formula C15H20BrNO4 B2927738 Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 1822499-05-7](/img/structure/B2927738.png)
Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, commonly known as Boc-L-phenylalanine 2-bromo-3-methyl ester, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is used as a building block for the synthesis of various peptides and proteins.
Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
A study by Doraswamy and Ramana (2013) demonstrated the synthesis of substituted phenyl azetidines, which show potential as antimicrobial agents. This process involved multiple steps, starting from the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, followed by reduction, reaction with tert butyloxy anhydride, treatment with tosyl chloride, and cyclization, leading to the formation of azetidines characterized for their antimicrobial properties Doraswamy & Ramana, 2013.
Preparation of Electrophilic Building Blocks
Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks via bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids with N-bromosuccinimide. These building blocks are essential for the synthesis of enantiomerically pure compounds, showcasing a methodology that contributes significantly to the field of organic synthesis by enabling the creation of chiral derivatives of pyruvic acid and other compounds Zimmermann & Seebach, 1987.
Synthesis of Enantiomerically Pure Compounds
Martelli, Orena, and Rinaldi (2011) synthesized enantiomerically pure 3‐Amino‐2‐methylenealkanoates (aza-Morita–Baylis–Hillman adducts) by reacting 3-substituted (Z)-2-(bromomethyl)propenoates with (S)-1-(4-methoxyphenyl)ethylamine in the presence of quinidine. This study highlights the versatility of Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate in synthesizing complex molecules with potential applications in medicinal chemistry and drug development Martelli, Orena, & Rinaldi, 2011.
Propriétés
IUPAC Name |
methyl 3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-7-5-6-8-11(10)16/h5-8,12H,9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCWQKAEBHIGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)
![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927657.png)

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)
![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)



![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)
![2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2927674.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2927675.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2927677.png)
